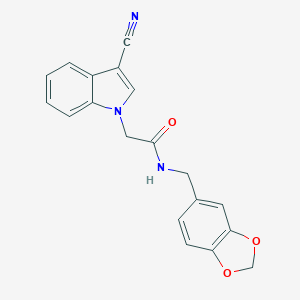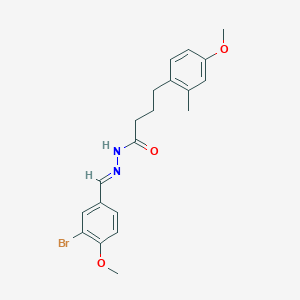![molecular formula C25H27N3O4 B297947 Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B297947.png)
Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in scientific research.
Scientific Research Applications
Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate has shown potential applications in various scientific research fields. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. Studies have shown that this compound exhibits anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has also been studied for its potential as an anti-inflammatory agent, with promising results.
Mechanism of Action
The mechanism of action of Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate is not fully understood. However, studies have suggested that this compound exerts its anticancer and anti-inflammatory effects through the inhibition of specific enzymes and proteins involved in these processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate have been studied extensively. Studies have shown that this compound exhibits cytotoxic effects against cancer cells, with minimal toxicity to normal cells. Additionally, this compound has been shown to reduce inflammation in various animal models, indicating its potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate for lab experiments is its potential as an anticancer and anti-inflammatory agent. This compound has shown promising results in preclinical studies, indicating its potential for further development as a therapeutic agent. However, one of the limitations of this compound is its complex synthesis process, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate. One of the most significant directions is the further development of this compound as a therapeutic agent for cancer and inflammatory diseases. Additionally, future research could focus on the optimization of the synthesis process for this compound to increase its availability for research purposes. Furthermore, studies could investigate the potential of this compound for other applications, such as in the field of materials science or as a fluorescent probe.
Synthesis Methods
Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex chemical compound that requires a multistep synthesis process. One of the most common methods for synthesizing this compound is through the reaction of 1-adamantylamine, 4-methylbenzaldehyde, and ethyl acetoacetate in the presence of a catalyst. The reaction involves several steps, including the formation of an imine intermediate, which is subsequently cyclized to form the final product. Other methods for synthesizing this compound include the use of microwave irradiation and ultrasound-assisted methods.
properties
Product Name |
Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate |
|---|---|
Molecular Formula |
C25H27N3O4 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxopyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C25H27N3O4/c1-3-32-24(31)20-19-21(23(30)27(22(19)29)18-6-4-14(2)5-7-18)28(26-20)25-11-15-8-16(12-25)10-17(9-15)13-25/h4-7,15-17H,3,8-13H2,1-2H3 |
InChI Key |
ZGRKARDZFYUSJG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2=C1C(=O)N(C2=O)C3=CC=C(C=C3)C)C45CC6CC(C4)CC(C6)C5 |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1C(=O)N(C2=O)C3=CC=C(C=C3)C)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 3-oxo-7-phenyl-5-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297868.png)

![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297870.png)
![ethyl 2-[4-(1-naphthylmethoxy)benzylidene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297872.png)
![6-[4-(diethylamino)benzylidene]-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B297873.png)

![2-Tert-butyl-8-tert-pentyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B297877.png)
![7-(2,4-Dichlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297879.png)
![7-(2,4-Dichlorophenyl)-4-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297880.png)


![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-(4-methoxyphenyl)butanohydrazide](/img/structure/B297886.png)
